2-(Acetyloxy)-4-ethylbenzoic acid
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Overview
Description
Benzoic acid, 2-(acetyloxy)-4-ethyl-, also known as acetylsalicylic acid, is a widely recognized compound with significant historical and contemporary relevance. It is a derivative of benzoic acid and is characterized by the presence of an acetyloxy group and an ethyl group attached to the benzene ring. This compound is known for its medicinal properties and is commonly used as an analgesic, anti-inflammatory, and antipyretic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-ethyl-, typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and the addition of water to precipitate the product. The product is then purified through recrystallization from ethanol-water mixtures .
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-4-ethyl-, follows a similar synthetic route but is optimized for large-scale operations. The process involves the continuous feeding of salicylic acid and acetic anhydride into a reactor, with sulfuric acid as a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-ethyl-, undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and acetic acid.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-4-ethyl-, has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibrating instruments and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role as an anti-inflammatory agent.
Medicine: Widely used in the formulation of drugs for pain relief, inflammation reduction, and fever management.
Industry: Employed in the production of various pharmaceuticals and as a preservative in some formulations.
Mechanism of Action
The primary mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethyl-, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its analgesic, anti-inflammatory, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The precursor to benzoic acid, 2-(acetyloxy)-4-ethyl-, with similar anti-inflammatory properties but more irritating to the stomach lining.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure and mechanism of action.
Naproxen: An NSAID with a longer duration of action compared to benzoic acid, 2-(acetyloxy)-4-ethyl-.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-ethyl-, is unique due to its ability to irreversibly inhibit COX-1, providing a prolonged antiplatelet effect, which is beneficial in preventing cardiovascular events .
Properties
CAS No. |
58138-61-7 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-acetyloxy-4-ethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-3-8-4-5-9(11(13)14)10(6-8)15-7(2)12/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
VUMQGYMRWFNKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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